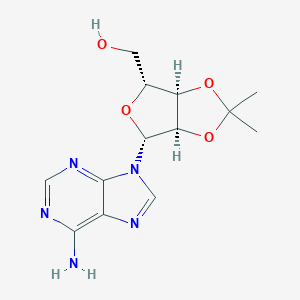

2',3'-O-Isopropylideneadenosine

Descripción general

Descripción

2’,3’-O-Isopropylideneadenosina es un derivado de la adenosina, un nucleósido que desempeña un papel crucial en varios procesos biológicos. Este compuesto se caracteriza por la presencia de un grupo isopropilideno que protege los grupos hidroxilo 2’ y 3’ de la parte ribosa. Se utiliza comúnmente en la síntesis orgánica y la investigación bioquímica debido a su estabilidad y reactividad .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2’,3’-O-Isopropylideneadenosina normalmente implica la reacción de adenosina con acetona en presencia de un catalizador ácido. La reacción procede a través de la formación de un acetal cíclico, protegiendo los grupos hidroxilo 2’ y 3’ .

Métodos de producción industrial: La producción industrial de 2’,3’-O-Isopropylideneadenosina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, como la temperatura, el disolvente y la concentración del catalizador, para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: 2’,3’-O-Isopropylideneadenosina experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar cetonas o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes u otras formas reducidas.

Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en posiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.

Sustitución: Se emplean reactivos como haluros y nucleófilos bajo diversas condiciones.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .

4. Aplicaciones en investigación científica

2’,3’-O-Isopropylideneadenosina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.

Biología: El compuesto sirve como un andamiaje molecular para estudiar las actividades enzimáticas y los análogos de nucleósidos.

Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.

Industria: El compuesto se utiliza en la producción de productos farmacéuticos y otras sustancias químicas finas.

Aplicaciones Científicas De Investigación

Organic Synthesis Intermediate

Role in Synthesis : IPA serves as a crucial intermediate in the synthesis of nucleosides and nucleotides. Its protective group allows for selective modifications at the 5' and 1' positions of adenosine without affecting the ribose moiety. This property is particularly useful in the development of complex nucleoside analogs used in therapeutic applications .

Case Study : A study demonstrated the synthesis of novel cofactor mimics from IPA, which involved multiple synthetic steps leading to significant yields. The unorthodox methods employed, such as phthalimide cleavage, showcased IPA's versatility as a scaffold for chemical modifications .

Enzymatic Synthesis of RNA Oligonucleotides

Biocatalytic Approaches : Recent research has highlighted IPA's compatibility with template-independent RNA polymerases, allowing for efficient coupling reactions in RNA synthesis. This method addresses the limitations of traditional solid-phase synthesis by enabling the production of chemically modified RNA oligonucleotides .

Findings : The use of 2',3'-O-isopropylidene-protected ribonucleotides was shown to be well-tolerated by polymerases, facilitating rapid enzymatic reactions essential for developing new RNA-based therapeutics .

Medicinal Chemistry

Therapeutic Potential : IPA and its derivatives have been investigated for their potential therapeutic effects. For instance, studies have explored their roles in modulating enzymatic activity related to adenosine deaminase (ADA) and adenylate deaminase (AMPDA), both crucial for nucleotide metabolism. The protective group influences the compounds' stability and reactivity under different pH conditions, which is vital for drug design .

Application Example : Research has indicated that modifications at the 2',3' positions can enhance the selectivity and efficacy of drugs targeting specific biological pathways, making IPA a valuable component in pharmaceutical development .

Structural Studies

Crystallography Insights : Structural studies using X-ray crystallography have provided insights into the molecular conformations of IPA derivatives, revealing important information about their interactions and stability. Such studies are fundamental for understanding how structural variations can affect biological activity and therapeutic outcomes .

Summary Table of Applications

Mecanismo De Acción

El mecanismo de acción de 2’,3’-O-Isopropylideneadenosina implica su interacción con dianas moleculares y vías específicas. El grupo isopropilideno protege la parte ribosa, permitiendo reacciones selectivas en otras posiciones. Esta protección aumenta la estabilidad y reactividad del compuesto, convirtiéndolo en una herramienta valiosa en estudios bioquímicos .

Compuestos similares:

- 2’,3’-O-Isopropylidenoguanosina

- 2’,3’-O-Isopropylidenuridina

- 2-Iodoadenosina

Comparación: 2’,3’-O-Isopropylideneadenosina es única debido a su grupo protector específico, que proporciona estabilidad y reactividad. En comparación con compuestos similares, ofrece ventajas distintas en términos de selectividad y facilidad de síntesis .

Comparación Con Compuestos Similares

- 2’,3’-O-Isopropylideneguanosine

- 2’,3’-O-Isopropylideneuridine

- 2-Iodoadenosine

Comparison: 2’,3’-O-Isopropylideneadenosine is unique due to its specific protective group, which provides stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and ease of synthesis .

Actividad Biológica

2',3'-O-Isopropylideneadenosine (IPA) is a nucleoside analog derived from adenosine, characterized by the presence of isopropylidene groups at the 2' and 3' positions of the ribose sugar. This modification enhances its stability and biological activity, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data.

- Molecular Formula : CHNO

- Molecular Weight : 307.31 g/mol

- Melting Point : 221-222 °C

- Density : 1.8±0.1 g/cm³

The biological activity of this compound primarily involves its interaction with various cellular targets, including:

- Nucleoside Transporters : IPA is known to modulate the uptake and metabolism of adenosine in cells, influencing signaling pathways related to cell proliferation and apoptosis.

- Enzymatic Interactions : It acts as a substrate for enzymes involved in nucleoside metabolism, such as adenosine deaminase, which can affect the levels of intracellular cyclic AMP (cAMP) and other second messengers .

Biological Activities

The compound exhibits several notable biological activities:

- Antitumor Activity : IPA has been shown to inhibit cancer cell proliferation in various studies. For example, in vitro studies demonstrated that it significantly reduced the viability of hepatoma cells compared to adenosine .

- Vasodilatory Effects : Similar to other adenosine analogs, IPA acts as a smooth muscle vasodilator, which may have implications for cardiovascular therapies .

- Neuroprotective Effects : Research indicates that IPA may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Antitumor Efficacy

A study published in the Journal of Natural Products reported that this compound exhibited cytotoxic effects against various tumor cell lines. The compound was evaluated using an IC50 assay, revealing values significantly lower than those for adenosine, indicating a higher potency against tumor cells .

Mechanistic Insights

Further mechanistic studies demonstrated that IPA's antitumor effects are mediated through modulation of cAMP levels and subsequent activation of protein kinase pathways that lead to apoptosis in cancer cells . Additionally, its role as a substrate for deaminases suggests that it may influence the metabolic pathways critical for tumor growth.

Propiedades

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCLUOXEZAHUNS-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-75-4 | |

| Record name | 2′,3′-O-Isopropylideneadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-isopropylideneadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.